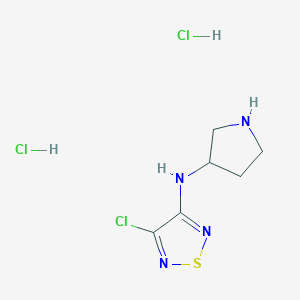

4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Description

Systematic Nomenclature and Structural Characterization

The compound’s systematic name follows IUPAC conventions:

- Root : 1,2,5-thiadiazole (a five-membered ring containing sulfur and two nitrogen atoms).

- Substituents :

- Chlorine at position 4.

- Pyrrolidin-3-ylamine group at position 3.

- Salt form : Dihydrochloride (two HCl molecules protonating the amine groups).

Structural Data :

| Property | Value | Source Identifier |

|---|---|---|

| Molecular formula | C₇H₁₂Cl₃N₅S | |

| Molecular weight | 296.62 g/mol | |

| SMILES | NC1=NSN=C1Cl.C1CCN(C1)Cl.Cl | |

| InChIKey | BTLMBWIGUOCEGB-UHFFFAOYSA-N |

The 1,2,5-thiadiazole core contributes aromaticity, while the chlorine atom enhances electrophilic reactivity. The pyrrolidine moiety introduces a chiral center, enabling stereospecific interactions with biological targets.

Historical Context of Thiadiazole-Based Compound Development

Thiadiazoles emerged as pharmacophores in the mid-20th century, with 1,3,4-thiadiazole derivatives like acetazolamide (a carbonic anhydrase inhibitor) paving the way for therapeutic applications. The 1,2,5-thiadiazole isomer gained attention later due to its unique electronic properties, enabling interactions with enzymes and receptors involved in hypoxia response and cancer pathways.

Key milestones:

Significance of Chlorine and Pyrrolidine Substituents in Heterocyclic Chemistry

Chlorine :

- Electronic effects : Withdraws electron density via inductive effects, polarizing the thiadiazole ring for nucleophilic attack.

- Steric effects : Small atomic radius minimizes steric hindrance while enhancing binding to hydrophobic pockets.

Pyrrolidine :

- Conformational flexibility : The five-membered ring adopts envelope conformations, adapting to protein binding sites.

- Basic nitrogen : Protonatable amine group facilitates salt formation (e.g., dihydrochloride) for improved solubility.

Comparative Analysis of Thiadiazole Derivatives :

| Compound | Substituents | Application |

|---|---|---|

| Acetazolamide | Sulfonamide | Carbonic anhydrase inhibition |

| Cephazolin | β-lactam | Antibacterial |

| 4-Chloro-N-(pyrrolidin-3-yl)-... | Cl, pyrrolidine | Kinase inhibition (research) |

This structural synergy positions the compound as a versatile scaffold for targeting enzymes and receptors in oncological and metabolic disorders.

Properties

IUPAC Name |

4-chloro-N-pyrrolidin-3-yl-1,2,5-thiadiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4S.2ClH/c7-5-6(11-12-10-5)9-4-1-2-8-3-4;;/h4,8H,1-3H2,(H,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGVEELZFOAHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NSN=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3,4-Dichloro-1,2,5-thiadiazole

A common and effective synthetic route begins with 3,4-dichloro-1,2,5-thiadiazole , a commercially available intermediate. This compound allows for sequential nucleophilic substitution of the chlorine atoms, enabling selective functionalization at the 3- and 4-positions of the thiadiazole ring.

- The chlorine at the 3-position is typically displaced first by nucleophilic attack from a secondary amine, such as pyrrolidine, to form the intermediate 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine.

- The remaining chlorine at the 4-position can be retained or further modified depending on the target compound requirements.

This method avoids the use of highly toxic reagents such as sulfur monochloride, which are common in alternative thiadiazole syntheses but present safety and yield challenges.

Nucleophilic Substitution with Pyrrolidine

The key step involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with pyrrolidine:

- The reaction is typically carried out in an aprotic solvent such as 1,4-dioxane or similar, under reflux conditions for several hours (e.g., 4 hours).

- The nucleophilic nitrogen of pyrrolidine attacks the 3-position chlorine, displacing it and forming the desired N-(pyrrolidin-3-yl) substitution.

- The reaction mixture is then cooled, and the product precipitated by addition to ice or water, followed by filtration and recrystallization from ethanol to obtain the pure compound.

Formation of the Dihydrochloride Salt

The free amine compound is subsequently treated with hydrochloric acid to form the dihydrochloride salt:

- This step involves dissolving the free base in a suitable solvent and adding excess HCl (gaseous or aqueous).

- The salt precipitates out due to reduced solubility, allowing isolation by filtration.

- The dihydrochloride form enhances compound stability and facilitates characterization.

Detailed Experimental Procedure (Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,4-dichloro-1,2,5-thiadiazole (1 equiv), pyrrolidine (1.1 equiv), 1,4-dioxane, reflux, 4 hours | Nucleophilic substitution at 3-position |

| 2 | Cool reaction mixture, pour into crushed ice | Precipitation of product |

| 3 | Filter, wash with water, dry | Isolation of crude 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine |

| 4 | Dissolve crude product in ethanol, add HCl (2 equiv) | Formation of dihydrochloride salt |

| 5 | Filter precipitated salt, wash, dry under vacuum | Purified 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton NMR typically shows multiplets corresponding to the pyrrolidine ring protons at δ ~1.7 ppm (CH2 groups) and δ ~2.6 ppm (N-CH2 groups), confirming substitution.

- Elemental Analysis : Carbon, hydrogen, and nitrogen contents align within ±0.4% of theoretical values, confirming purity and correct stoichiometry.

- IR Spectroscopy : Characteristic absorption bands for the thiadiazole ring and amine functionalities are observed.

- Melting Point : The dihydrochloride salt exhibits a sharp melting point indicative of high purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Starting Material | 3,4-dichloro-1,2,5-thiadiazole | Commercially available, reactive | Requires careful handling of chlorinated heterocycle |

| Nucleophile | Pyrrolidine | Readily available, selective substitution | Excess amine may require removal |

| Solvent | 1,4-dioxane or similar | Good solubility and reflux stability | Toxicity concerns, requires proper disposal |

| Reaction Conditions | Reflux for 4 hours | Efficient substitution | Energy-intensive |

| Salt Formation | HCl treatment | Enhances stability and solubility | Additional purification step |

Research Findings and Optimization Notes

- The nucleophilic substitution is highly selective for the 3-position chlorine due to electronic and steric factors.

- Reaction yields are generally high (>80%) when using an excess of pyrrolidine and controlled reflux conditions.

- The dihydrochloride salt form improves compound handling and storage, aiding downstream applications.

- Alternative solvents and bases have been explored but 1,4-dioxane and direct HCl salt formation remain preferred for reproducibility.

- Avoidance of toxic reagents such as sulfur monochloride enhances safety and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.

Potential Therapeutic Uses :

- Cancer Treatment : The compound has been studied as a potential inhibitor of the Hedgehog signaling pathway, which is implicated in the development of several cancers. Research indicates that compounds with similar structures can effectively inhibit this pathway, suggesting that this compound might exhibit similar properties .

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess antimicrobial properties. Preliminary studies on related compounds indicate that they can inhibit the growth of various bacteria and fungi. This opens avenues for exploring this compound as a potential antimicrobial agent .

Case Study 1: Inhibition of Hedgehog Signaling

A study published in a patent document described novel inhibitors targeting the Hedgehog signaling pathway. The findings suggest that compounds structurally related to this compound can effectively inhibit tumor growth in preclinical models .

Mechanism of Action

The mechanism by which 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s distinct features include:

- 1,2,5-Thiadiazole core: Known for electron-deficient aromaticity, enabling π-π stacking and hydrogen bonding in biological systems.

- 4-Chloro substituent : Enhances electrophilicity and may influence binding to microbial targets (e.g., enzymes or DNA gyrase).

Key analogs for comparison :

2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c): These pyrimidinone derivatives share pyrrolidine substituents but lack the thiadiazole core. Compound 5a demonstrated strong antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the pyrrolidine-ethyl-thiopyrimidinone framework .

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride : A pyridine-based analog with a similar dihydrochloride salt form. Its safety data (e.g., handling precautions, molecular weight: 236.14 g/mol) provide a benchmark for physicochemical properties of pyrrolidine-containing salts .

5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine: A 1,3,4-thiadiazole isomer synthesized via cyclocondensation with isonicotinoyl hydrazide. The pyridine substituent confers distinct electronic properties compared to the chlorine and pyrrolidine groups in the target compound .

Biological Activity

4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride (CAS No. 2098088-59-4) is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁Cl₂N₄S |

| Molecular Weight | 277.6 g/mol |

| CAS Number | 2098088-59-4 |

Pharmacological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological potential. The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Thiadiazole derivatives often exhibit significant antibacterial and antifungal properties. Studies have shown that compounds with the thiadiazole moiety can inhibit various bacterial strains and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

- For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like fluconazole and streptomycin .

-

Anticancer Properties :

- Several studies highlight the anticancer potential of thiadiazole derivatives. Mechanisms include the inhibition of DNA and RNA synthesis without affecting protein synthesis, which is crucial in cancer cell proliferation .

- The compound's structure allows it to interact with key kinases involved in tumorigenesis, potentially leading to effective treatments for various cancers .

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation .

- Receptor Antagonism : Some studies suggest that thiadiazole derivatives can act as antagonists at certain receptors involved in cellular signaling pathways that lead to tumor growth .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .

- Anticancer Efficacy : In vitro studies demonstrated that thiadiazole derivatives could effectively reduce cell viability in cancer cell lines such as HeLa and CaCo-2. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Q & A

Q. How to explore structure-activity relationships (SAR) for kinase inhibition?

- Methodological Answer :

- Fragment-based screening : Test truncated analogs (e.g., thiadiazole-only or pyrrolidine-only fragments) to identify pharmacophores .

- Alanine scanning : Replace functional groups (e.g., Cl with F) and measure changes in IC₅₀ .

- Cryo-EM : Resolve ligand-target complexes to identify critical binding residues (e.g., ATP-binding pocket interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.